molecular formula C15H14BrN3O2 B4386181 N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide

N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide

Cat. No.: B4386181
M. Wt: 348.19 g/mol
InChI Key: ICKRZULZWGXXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide is an organic compound with the molecular formula C15H14BrN3O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with nicotinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve nicotinamide in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add 2-bromobenzoyl chloride to the mixture while maintaining the temperature.
  • Stir the reaction mixture for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include recrystallization and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also influence cellular processes such as DNA repair, oxidative stress response, and signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A precursor and simpler form of the compound.

    2-Bromobenzamide: Shares the bromobenzoyl moiety but lacks the nicotinamide structure.

    Nicotinic Acid: Another derivative of vitamin B3 with different functional groups.

Uniqueness

N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide is unique due to its combined structure of bromobenzoyl and nicotinamide moieties. This unique structure imparts specific chemical and biological properties that are not found in its simpler analogs. The presence of the bromine atom allows for specific interactions and reactions that are distinct from other nicotinamide derivatives.

Properties

IUPAC Name

N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c16-13-6-2-1-5-12(13)15(21)19-9-8-18-14(20)11-4-3-7-17-10-11/h1-7,10H,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKRZULZWGXXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-[(2-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.